2-(3-Ethoxyoxetan-3-yl)aceticacid
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Overview
Description
2-(3-Ethoxyoxetan-3-yl)aceticacid is an organic compound with a unique structure that includes an oxetane ring and an ethoxy group
Preparation Methods
The synthesis of 2-(3-Ethoxyoxetan-3-yl)aceticacid typically involves the formation of the oxetane ring followed by the introduction of the ethoxy group. One common method involves the reaction of ethyl glyoxylate with an appropriate oxetane precursor under acidic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
2-(3-Ethoxyoxetan-3-yl)aceticacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(3-Ethoxyoxetan-3-yl)aceticacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)aceticacid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethoxyoxetan-3-yl)aceticacid include other oxetane derivatives and ethoxy-substituted acids. Compared to these compounds, this compound is unique due to its specific combination of an oxetane ring and an ethoxy group, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-(3-Methoxyoxetan-3-yl)aceticacid
- 2-(3-Propoxyoxetan-3-yl)aceticacid
- 2-(3-Butoxyoxetan-3-yl)aceticacid .
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(3-ethoxyoxetan-3-yl)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(3-6(8)9)4-10-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
OLXJHDQSTQSHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(COC1)CC(=O)O |
Origin of Product |
United States |
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